6-(oxan-4-yloxy)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c25-20(15-6-7-19(22-12-15)28-17-8-10-27-11-9-17)23-13-18-14-24(21(26)29-18)16-4-2-1-3-5-16/h1-7,12,17-18H,8-11,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMAOSXADXMMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(oxan-4-yloxy)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-carboxamide can be achieved through a multi-step process:
Formation of the oxan-4-yloxy group: This can be done by reacting a suitable oxane derivative with a halogenated pyridine compound under basic conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the intermediate with an amine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the oxazolidinone ring: The oxazolidinone ring can be synthesized by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yloxy group, leading to the formation of oxan-4-one derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Oxan-4-one derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(oxan-4-yloxy)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazolidinone ring and pyridine moiety are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural and functional analogs of 6-(oxan-4-yloxy)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-carboxamide, based on evidence from patents and published analogs:
Key Structural and Functional Differences
Pyridine vs. Pyrazole Cores: The target compound’s pyridine core (vs. pyrazole in ) may alter electronic properties and binding affinity.
Oxazolidinone vs. Indan/Quinoxaline Moieties: The 2-oxo-3-phenyl-1,3-oxazolidinyl group in the target compound introduces a rigid, planar structure compared to the bulky indan or quinoxaline substituents in and . This could reduce steric hindrance in target binding pockets.
Substituent Effects on Bioactivity :
- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and membrane permeability. The absence of fluorine in the target compound may suggest a trade-off between solubility and target selectivity.
Patent-Based SDHI Analogs: Compounds like A.3.29–A.3.39 share the pyridine-3-carboxamide scaffold but feature difluoromethyl and indan substituents. These modifications correlate with improved fungicidal efficacy, implying that the target compound’s oxazolidinone group may target a different enzyme or binding site.
Research Findings and Methodological Insights
While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons and methodological trends can be inferred:
- Crystallographic Refinement : Tools like SHELXL and ORTEP-3 are widely used to resolve analogous carboxamide structures, suggesting that the target compound’s conformation could be similarly analyzed to optimize substituent placement.
- SAR in Agrochemicals : The prevalence of pyridine-3-carboxamides in SDHIs (e.g., fluxapyroxad ) highlights the scaffold’s versatility. The target compound’s oxan-4-yloxy group may mimic the role of ether-linked substituents in improving systemic mobility in plants.
Biological Activity
The compound 6-(oxan-4-yloxy)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The key steps include:
- Formation of the oxazolidinone ring : This is achieved through a reaction involving phenyl isocyanate and an appropriate amino alcohol.
- Pyridine carboxamide formation : The oxazolidinone intermediate is then reacted with pyridine carboxylic acid derivatives to yield the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyridine derivatives, including our compound of interest. Notably, similar compounds have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6-(oxan-4-yloxy)-... | 32 | S. aureus |
| Linezolid | 16 | S. aureus |
| Compound 21d (related derivative) | 8 | S. pneumoniae |
The minimum inhibitory concentration (MIC) values indicate that our compound shows comparable activity to established antibiotics like linezolid, suggesting its potential as a therapeutic agent.
The proposed mechanism of action for this class of compounds includes:
- Inhibition of bacterial protein synthesis : The oxazolidinone moiety is known to inhibit bacterial ribosomal function, thus preventing protein synthesis.
- Biofilm disruption : Compounds similar to our target have been shown to inhibit biofilm formation in S. pneumoniae, which is critical for bacterial virulence and resistance.
Case Studies
- Study on Antibiofilm Activity : A recent study demonstrated that the related compound 21d significantly inhibited biofilm formation in a dose-dependent manner against S. pneumoniae. This was measured using crystal violet assays, showing a marked reduction in biofilm biomass at higher concentrations.
- Kinetic Studies : Time-growth kinetics studies revealed that the compound exhibits a concentration-dependent bacteriostatic effect on various Gram-positive bacteria, with prolonged efficacy observed over extended periods.
Q & A
Q. What are the common synthetic routes for synthesizing 6-(oxan-4-yloxy)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-carboxamide, and what reaction conditions critically influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the oxazolidinone and pyridine-carboxamide moieties. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions (e.g., DMF, 0–5°C) to link the oxazolidinone methylamine group to the pyridine-3-carboxylic acid derivative.
- Oxan-4-yloxy introduction : Nucleophilic substitution or Mitsunobu reactions to attach the oxane ring, requiring controlled pH and inert atmospheres.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the final product.
Critical parameters include reaction temperature, solvent polarity, and stoichiometric ratios of reagents. For example, excess oxane-4-ol improves substitution efficiency but may require post-reaction quenching .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm connectivity, with characteristic peaks for the oxazolidinone carbonyl (~175 ppm) and pyridine protons (δ 7.5–8.5 ppm). NOESY or COSY can resolve stereochemical ambiguities.
- X-ray Crystallography : Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For instance, intramolecular C–H⋯N hydrogen bonds stabilize the oxazolidinone conformation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against serine hydrolases or kinases (e.g., COX-2, EGFR) using fluorogenic substrates or ADP-Glo™ kits. IC50 values are determined via dose-response curves (1 nM–100 µM).
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to measure affinity (Ki).
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups .
Advanced Research Questions
Q. How can synthetic pathways be optimized to enhance scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) improve enantioselectivity. For example, asymmetric hydrogenation of intermediates reduces racemization .
- Flow Chemistry : Continuous-flow reactors minimize side reactions and enable precise temperature control, especially for exothermic steps like amide coupling.
- Design of Experiments (DoE) : Use factorial designs (e.g., 2 or Box-Behnken) to optimize variables (solvent, temperature, catalyst loading). Statistical analysis (ANOVA) identifies significant factors affecting yield and enantiomeric excess (ee) .
Q. How should researchers resolve contradictions between computational predictions and experimental data in binding affinity studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run extended MD trajectories (100+ ns) to assess binding mode stability. Compare predicted binding poses (AutoDock Vina, Schrödinger) with crystallographic data.
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon, koff) to confirm computational Kd values.
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions, which may explain discrepancies between docking scores and observed affinities.
- Re-evaluate Force Fields : Adjust partial charges or solvation parameters in simulations to better match experimental conditions .
Q. What strategies mitigate interference from structural analogs in pharmacological assays?
- Methodological Answer :
- Chromatographic Separation : Use UPLC-MS/MS with C18 columns (1.7 µm particle size) and mobile phases (0.1% formic acid in acetonitrile/water) to resolve analogs. Monitor unique fragment ions (e.g., m/z 322.1 for the oxazolidinone moiety).
- Selective Detection Probes : Develop fluorescent or biotinylated derivatives for pull-down assays, minimizing cross-reactivity.
- Competitive Binding Assays : Co-incubate with excess unlabeled analogs to confirm specificity. For example, a 100-fold excess of a phenyl-oxazolidinone analog should not displace the target compound if binding is selective .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activities across different studies?
- Methodological Answer :
- Meta-Analysis : Compile IC50/Ki values from literature, adjusting for assay conditions (pH, temperature, cell line variability). Use standardized protocols (e.g., CLSI guidelines) for replication.
- Proteomic Profiling : Perform kinome-wide screens (e.g., KinomeScan®) to identify off-target interactions that may explain divergent results.
- Solubility Correction : Account for solubility differences (measured via nephelometry) that may artificially lower activity in certain buffers .
Research Design Considerations
Q. What computational tools are recommended for predicting metabolic stability and toxicity early in development?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition.
- Metabolite Identification : Combine in silico tools (Meteor Nexus) with in vitro microsomal assays (human liver microsomes + NADPH) to detect Phase I/II metabolites.
- Toxicity Profiling : Apply ProTox-II for organ-specific toxicity predictions, validated by zebrafish embryo assays (LC50 determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
